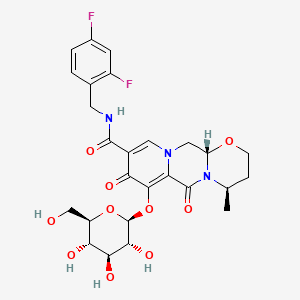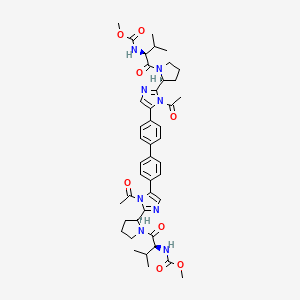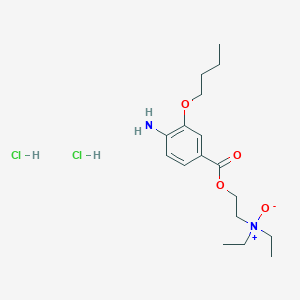
Oxybuprocaine N-Oxide Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxybuprocaine N-Oxide Dihydrochloride is a derivative of oxybuprocaine, a local anesthetic commonly used in ophthalmology and otolaryngology. This compound is known for its ability to temporarily numb the surface of the eye or mucous membranes, making it useful for various diagnostic and minor surgical procedures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxybuprocaine N-Oxide Dihydrochloride typically involves the nitration of 3-hydroxybenzoic acid to produce 3-hydroxy-4-nitrobenzoic acid. This intermediate is then esterified with ethanol to form ethyl 3-hydroxy-4-nitrobenzoate. The phenoxide ion is prepared from potash and alkylated with 1-bromobutane to yield ethyl 3-butoxy-4-nitrobenzoate. This product is then crystallized from hydrochloric acid and halogenated with thionyl chloride to produce 3-butoxy-4-nitrobenzoyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Oxybuprocaine N-Oxide Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced to its parent amine.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include various oxides, reduced amines, and substituted derivatives .
Aplicaciones Científicas De Investigación
Oxybuprocaine N-Oxide Dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis.
Biology: Employed in studies involving nerve conduction and membrane permeability.
Medicine: Utilized as a local anesthetic in ophthalmology and otolaryngology.
Industry: Used in the formulation of pharmaceutical products
Mecanismo De Acción
Oxybuprocaine N-Oxide Dihydrochloride exerts its effects by binding to sodium channels and stabilizing the neuronal membrane. This decreases its permeability to sodium ions, inhibiting the depolarization of the neuronal membrane and blocking the initiation and conduction of nerve impulses .
Comparación Con Compuestos Similares
Similar Compounds
Tetracaine: Another local anesthetic with similar uses but different chemical structure.
Proparacaine: Used in ophthalmology, similar in function but less potent.
Bupivacaine: A longer-acting local anesthetic used in various medical procedures
Uniqueness
Oxybuprocaine N-Oxide Dihydrochloride is unique due to its specific binding affinity to sodium channels and its rapid onset of action. It is less irritating compared to other local anesthetics like tetracaine .
Propiedades
Fórmula molecular |
C17H30Cl2N2O4 |
|---|---|
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
2-(4-amino-3-butoxybenzoyl)oxy-N,N-diethylethanamine oxide;dihydrochloride |
InChI |
InChI=1S/C17H28N2O4.2ClH/c1-4-7-11-22-16-13-14(8-9-15(16)18)17(20)23-12-10-19(21,5-2)6-3;;/h8-9,13H,4-7,10-12,18H2,1-3H3;2*1H |
Clave InChI |
LDNGPLIZHRGGPO-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C=CC(=C1)C(=O)OCC[N+](CC)(CC)[O-])N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



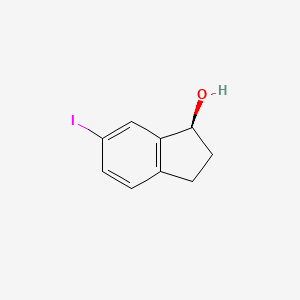
![2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one](/img/structure/B13431993.png)
![3-Chloro-7-bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13431995.png)
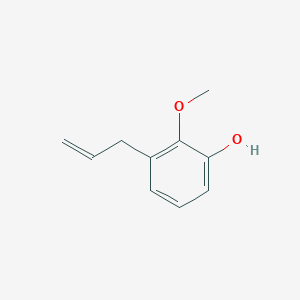

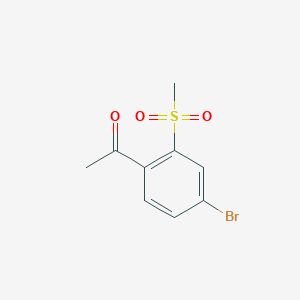
![Ethyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B13432004.png)
![(3aR,5R,6S,6aR)-5-(fluoromethyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B13432015.png)
![(2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13432021.png)


